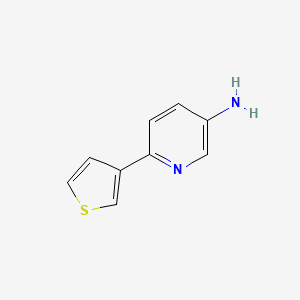

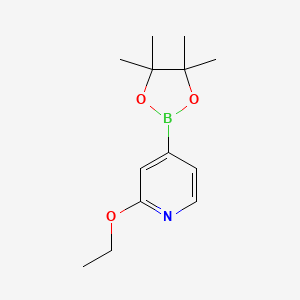

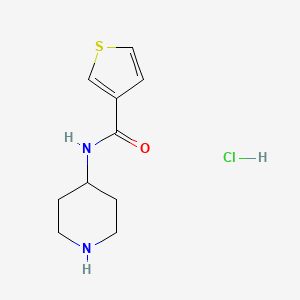

![molecular formula C7H9N3S B1418877 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine CAS No. 518064-25-0](/img/structure/B1418877.png)

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

Overview

Description

“1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine” is a chemical compound with the molecular formula C7H9N3S . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 . This indicates that the compound has a molecular weight of 167.23 .

Physical And Chemical Properties Analysis

“1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine” is a solid substance at room temperature . It has a molecular weight of 167.23 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine and its derivatives have been actively studied for their antimicrobial properties. Research has shown that compounds synthesized from benzimidazole derivatives, including this chemical, have potent antimicrobial activities. For instance, a series of novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole were synthesized and exhibited notable antibacterial and antifungal activities, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 2.0 and 2.5 μg/mL respectively (Barot, Manna, & Ghate, 2017).

Biological Activity and Molecular Structures

The compound and its related structures have been utilized in the synthesis of complexes with potential antimicrobial activity. A study involved the synthesis of bis(benzimidazoles) and their combination with trithiocyanuric acid to prepare complexes. The antimicrobial and antifungal activity of these compounds was evaluated on a broad spectrum of bacterial and yeast strains, and clinical specimens isolated from patients with infectious wounds, showing promising results (Kopel et al., 2015).

Antitubercular Activity

Compounds related to 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine have been synthesized for potential antitubercular activity. A study reported the synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids showing significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited inhibitory activities comparable to standard drugs, presenting them as potential candidates for antitubercular drug development (Ramprasad et al., 2016).

Anticancer Potential

The structural derivatives of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine have also been explored for their anticancer potential. Research indicates that the method for assembling the imidazo[2,1-b][1,3]thiazole system, based on reactions with certain derivatives, can lead to compounds with moderate ability to suppress the growth of various cancer cell lines, including kidney cancer, prostate cancer, colon cancer, and leukemia (Potikha & Brovarets, 2020).

Mechanism of Action

Target of Action

The primary target of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is the growth hormone secretagogue receptor type 1a (GHS-R1a) . This receptor plays a crucial role in various metabolic functions, including the stimulation of growth hormone release, appetite stimulation, weight gain, and suppression of insulin secretion .

Mode of Action

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine interacts with its target, GHS-R1a, as an inverse agonist . This means it binds to the receptor and reduces its activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Upon binding to the GHS-R1a, 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine affects several biochemical pathways. The most notable is the inhibition of the ghrelin signaling pathway, which is involved in the regulation of energy homeostasis, glucose metabolism, and other metabolic processes .

Pharmacokinetics

The pharmacokinetics of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine involve its oxidative metabolism in human liver microsomes supplemented with NADPH and glutathione . This process yields glutathione conjugates, indicating the compound’s bioactivation to reactive species

Result of Action

The molecular and cellular effects of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine’s action are primarily related to its inverse agonistic activity on the GHS-R1a . By reducing the activity of this receptor, the compound can potentially influence various physiological processes regulated by ghrelin, including growth hormone release, appetite, and insulin secretion .

properties

IUPAC Name |

(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLLZRAYBKILAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672511 | |

| Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine | |

CAS RN |

518064-25-0 | |

| Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)